3-(2-Bromophenyl)-1,4-dimethyl-1h-pyrazol-5-amine
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Overview
Description
3-(2-Bromophenyl)-1,4-dimethyl-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-1,4-dimethyl-1h-pyrazol-5-amine typically involves multi-step reactions. One common method includes:
Nitration: Introduction of a nitro group to the starting material.
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of the bromine atom to the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-1,4-dimethyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group.
Reduction: Reduction of the nitro group back to an amine.
Substitution: Halogenation or other substitutions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
3-(2-Bromophenyl)-1,4-dimethyl-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-1,4-dimethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The bromophenyl group and the pyrazole ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Bromophenyl derivatives: Compounds like 2-bromophenylamine and 2-bromophenylmethanol share structural similarities.
Pyrazole derivatives: Compounds such as 1,3-dimethyl-5-phenylpyrazole and 1,4-dimethyl-3-phenylpyrazole.
Uniqueness
3-(2-Bromophenyl)-1,4-dimethyl-1h-pyrazol-5-amine is unique due to the specific combination of the bromophenyl group and the dimethylpyrazole ring
Properties
Molecular Formula |
C11H12BrN3 |
---|---|
Molecular Weight |
266.14 g/mol |
IUPAC Name |
5-(2-bromophenyl)-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H12BrN3/c1-7-10(14-15(2)11(7)13)8-5-3-4-6-9(8)12/h3-6H,13H2,1-2H3 |
InChI Key |
GMJGWGBILYAFAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=CC=C2Br)C)N |
Origin of Product |
United States |
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